

An In-depth Technical Guide on the Solubility and Stability of Demethylluvangetin

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Compound of Interest		
Compound Name:	Demethylluvangetin	
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Abstract

Demethylluvangetin, a natural pyranocoumarin, has garnered interest for its potential pharmacological activities. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing its research and development as a potential therapeutic agent. This technical guide provides a detailed framework for determining the solubility and stability profile of **demethylluvangetin**. While specific experimental data for **demethylluvangetin** is not extensively available in public literature, this document outlines the requisite experimental protocols, data presentation formats, and analytical methodologies based on established principles of pharmaceutical sciences. It is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling the generation of robust and comparable data essential for formulation development, preclinical, and clinical evaluations.

Introduction

Demethylluvangetin, with the chemical formula C₁₄H₁₂O₄, is a natural product that belongs to the pyranocoumarin class of compounds.[1] Its structural attributes suggest potential for biological activity, making it a subject of scientific inquiry. However, the progression from a compound of interest to a viable drug candidate is contingent upon a thorough characterization of its physicochemical properties. Among the most critical of these are solubility and stability, which directly influence bioavailability, formulation strategies, and shelf-life.



This guide details the necessary experimental procedures to systematically evaluate the solubility and stability of **demethylluvangetin**. It covers methodologies for assessing its solubility in various pharmaceutically relevant solvents and its stability under forced degradation conditions as recommended by international guidelines.

Physicochemical Properties of Demethylluvangetin

A summary of the known computed physicochemical properties of **demethylluvangetin** is provided below. These theoretical values serve as a baseline for experimental investigations.

Property	Value	Source
Molecular Formula	C14H12O4	PubChem[1]
Molecular Weight	244.24 g/mol	PubChem[1]
XLogP3	2.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	0	PubChem[1]

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following section outlines protocols for determining the equilibrium solubility of **demethylluvangetin** in various solvents.

Experimental Protocol: Equilibrium Solubility Assessment

Objective: To determine the saturation solubility of **demethylluvangetin** in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:



- **Demethylluvangetin** (purity >98%)
- Solvents: Purified water, 0.1 N HCl, pH 7.4 phosphate buffer, methanol, ethanol, acetone, polyethylene glycol 400 (PEG 400), propylene glycol, dimethyl sulfoxide (DMSO).[2]
- Shaking incubator or thermostatically controlled water bath.
- Centrifuge.
- Calibrated pH meter.
- High-Performance Liquid Chromatography (HPLC) system with UV detector.
- Analytical balance.
- · Volumetric flasks and pipettes.
- Syringe filters (0.45 μm).

Procedure:

- Add an excess amount of demethylluvangetin to a known volume (e.g., 2 mL) of each solvent in screw-capped vials. The excess solid should be visually apparent.
- Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).
- Agitate the samples for a predetermined period (e.g., 24, 48, or until equilibrium is reached, which should be confirmed by taking measurements at sequential time points until the concentration plateaus).
- After reaching equilibrium, allow the vials to stand to let the undissolved solid settle.
- Centrifuge the samples to further separate the solid from the supernatant.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 μm syringe filter.
- Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.



 Quantify the concentration of demethylluvangetin in the diluted samples using a validated HPLC-UV method.

Data Presentation: Solubility Data

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 1: Equilibrium Solubility of **Demethylluvangetin** in Various Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (μM)
Purified Water	25	Experimental Value	Calculated Value
37	Experimental Value	Calculated Value	
0.1 N HCI	25	Experimental Value	Calculated Value
37	Experimental Value	Calculated Value	
pH 7.4 Phosphate Buffer	25	Experimental Value	Calculated Value
37	Experimental Value	Calculated Value	
Methanol	25	Experimental Value	Calculated Value
Ethanol	25	Experimental Value	Calculated Value
Acetone	25	Experimental Value	Calculated Value
PEG 400	25	Experimental Value	Calculated Value
Propylene Glycol	25	Experimental Value	Calculated Value
DMSO	25	Experimental Value	Calculated Value

Stability Assessment

Stability testing is crucial for identifying degradation pathways, understanding the chemical behavior of a molecule, and establishing a stable formulation.[3][4] Forced degradation studies are performed under more severe conditions than accelerated stability studies to generate degradation products.[4][5]



Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation profile of **demethylluvangetin** under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

- Demethylluvangetin
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Mobile phase for HPLC
- HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) is highly recommended for peak purity analysis and identification of degradation products.
- Photostability chamber
- Oven

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **demethylluvangetin** in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Hydrolytic Degradation:
 - Acidic: Mix the stock solution with 0.1 N HCl.
 - Alkaline: Mix the stock solution with 0.1 N NaOH.
 - Neutral: Mix the stock solution with purified water.
 - Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and alkaline samples



before analysis.

- Oxidative Degradation:
 - Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
 - Keep the solution at room temperature and collect samples at various time points.
- Photolytic Degradation:
 - Expose a solution of demethylluvangetin and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
 - A control sample should be protected from light.
- Thermal Degradation:
 - Expose the solid demethylluvangetin to dry heat in an oven (e.g., 80 °C).
 - Collect samples at various time points.
- Sample Analysis:
 - Analyze all samples by a stability-indicating HPLC method. The method should be capable
 of separating the intact drug from its degradation products.
 - Assess peak purity of the parent drug peak using a PDA detector.
 - Characterize the degradation products using LC-MS if significant degradation is observed.

Data Presentation: Stability Data

The results from the forced degradation studies should be summarized in a table to facilitate comparison of the drug's stability under different conditions.

Table 2: Summary of Forced Degradation Studies of **Demethylluvangetin**



Stress Condition	Time (hours)	% Assay of Demethyllu vangetin	% Degradatio n	Number of Degradatio n Products	Major Degradatio n Product (Retention Time)
Hydrolytic					
0.1 N HCl (60	24	Experimental	Calculated	Experimental	Experimental
°C)		Value	Value	Value	Value
0.1 N NaOH	24	Experimental	Calculated	Experimental	Experimental
(60 °C)		Value	Value	Value	Value
Water (60 °C)	24	Experimental Value	Calculated Value	Experimental Value	Experimental Value
Oxidative					
3% H ₂ O ₂	24	Experimental	Calculated	Experimental	Experimental
(RT)		Value	Value	Value	Value
Photolytic					
Solid State	As per ICH	Experimental	Calculated	Experimental	Experimental
	Q1B	Value	Value	Value	Value
Solution	As per ICH	Experimental	Calculated	Experimental	Experimental
	Q1B	Value	Value	Value	Value
Thermal					
Solid State	24	Experimental	Calculated	Experimental	Experimental
(80 °C)		Value	Value	Value	Value

Visualization of Workflows and Pathways

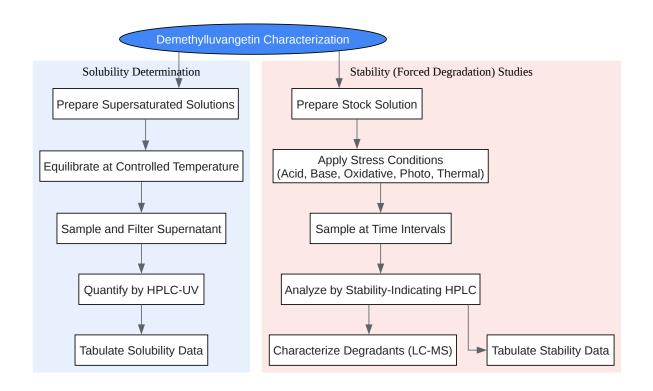
Visual diagrams are essential for representing complex experimental workflows and hypothetical degradation pathways.

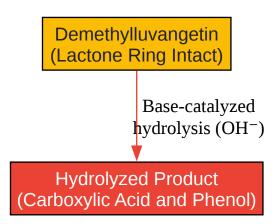


Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of the experimental work required to characterize the solubility and stability of **demethylluvangetin**.







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